![molecular formula C12H14N2O3 B5138733 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide](/img/structure/B5138733.png)
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide
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Overview
Description
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide, also known as MMNA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of amides and is commonly used as a pharmacological tool in various biochemical and physiological studies.
Mechanism of Action
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide exerts its pharmacological effects by binding to specific receptors and enzymes in the body. It has been shown to bind to the TRPA1 channel and activate it, leading to the release of inflammatory mediators and pain sensation. 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide also inhibits the activity of COX-2, which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-oxidant properties. It has been used to study the role of various receptors and enzymes in different physiological and pathological conditions, including pain sensation, inflammation, and arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide in lab experiments include its high potency and selectivity, which allows for precise modulation of specific receptors and enzymes. It is also relatively easy to synthesize and has a high yield. The limitations of using 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide include its low solubility in water and its potential toxicity, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for the use of 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide in scientific research. One potential direction is to study its effects on other ion channels and enzymes, including TRPV1 and COX-1. Another direction is to investigate its potential use as a therapeutic agent for the treatment of pain and inflammation. Finally, 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide could be used in combination with other pharmacological agents to enhance its effects and reduce potential toxicity.
In conclusion, 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide is a small molecule that has been widely used in scientific research as a pharmacological tool to study the role of various receptors and enzymes in different physiological and pathological conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has the potential to be a valuable tool for the study of pain and inflammation and may have therapeutic applications in the future.
Synthesis Methods
The synthesis method of 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide is a multi-step process that involves the reaction of 2-methyl-4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form a β-ketoester intermediate. The intermediate is then reacted with methylamine to form 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide. The overall yield of 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide is around 30%, and the purity can be increased by recrystallization.
Scientific Research Applications
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has been widely used in scientific research as a pharmacological tool to study the role of various receptors and enzymes in different physiological and pathological conditions. It has been shown to modulate the activity of various ion channels, including TRPA1, TRPV1, and TRPV4, and is also a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). 3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide has been used to study the role of TRPA1 in pain sensation and inflammation and has also been shown to have anti-inflammatory effects in animal models of arthritis.
properties
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPGPZNGUBDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-4-nitrophenyl)-2-butenamide |
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